2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one is an organic compound that features a hydroxyl group, a phenyl group, and a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylselanyl compound with a suitable precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylselanyl group or to convert the double bond to a single bond.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated hydrocarbon.
Scientific Research Applications
2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-phenylhex-4-en-3-one: Lacks the phenylselanyl group, which may result in different chemical and biological properties.
4-Phenylselanyl-2-hexanone:
Uniqueness
2-Hydroxy-6-phenyl-4-(phenylselanyl)hex-4-en-3-one is unique due to the presence of both the hydroxyl and phenylselanyl groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
61713-56-2 |
---|---|
Molecular Formula |
C18H18O2Se |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-hydroxy-6-phenyl-4-phenylselanylhex-4-en-3-one |
InChI |
InChI=1S/C18H18O2Se/c1-14(19)18(20)17(21-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-11,13-14,19H,12H2,1H3 |
InChI Key |
IEPOLUCZHUAFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=CCC1=CC=CC=C1)[Se]C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.